Ethyl 2-(2-morpholinothiazol-4-yl)acetate is a chemical compound that combines an ethyl acetate moiety with a 2-morpholinothiazole group. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research .
Ethyl 2-(2-morpholinothiazol-4-yl)acetate can be synthesized through various chemical processes, often involving the reaction of thiazole derivatives with morpholine and acetic acid derivatives. The compound has been studied for its unique structural features and biological activities.
This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities. It is classified as an ester due to the presence of the ethyl acetate group and contains a morpholine ring, contributing to its potential pharmacological properties.
The synthesis of Ethyl 2-(2-morpholinothiazol-4-yl)acetate typically involves several key steps:
The synthesis can be conducted under mild conditions, typically using solvents such as ethanol or dichloromethane. The reactions often require catalysts or specific reagents to enhance yields and selectivity .
Ethyl 2-(2-morpholinothiazol-4-yl)acetate features a morpholine ring connected to a thiazole ring through an acetic acid linkage. The molecular structure can be represented as follows:
Key spectroscopic data for Ethyl 2-(2-morpholinothiazol-4-yl)acetate includes:
These analyses confirm the successful synthesis and structural integrity of the compound .
Ethyl 2-(2-morpholinothiazol-4-yl)acetate can participate in several chemical reactions:
These reactions typically require specific reagents such as acids for hydrolysis or oxidizing agents like potassium permanganate for oxidation .
The mechanism of action of Ethyl 2-(2-morpholinothiazol-4-yl)acetate involves its interaction with biological targets such as enzymes and receptors. Studies suggest that it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity, which could lead to therapeutic effects against various diseases .
Relevant data regarding these properties can be obtained through standard analytical techniques such as chromatography and spectroscopy .
Ethyl 2-(2-morpholinothiazol-4-yl)acetate has several potential applications:
This compound's diverse applications highlight its significance in both scientific research and industrial development, making it a valuable subject for further study in medicinal chemistry and related fields.
2,4-Disubstituted thiazoles serve as privileged scaffolds in drug design due to their:
Table 1: Key Molecular Properties of Ethyl 2-(2-Morpholinothiazol-4-yl)acetate
| Property | Value/Descriptor | Method/Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₆N₂O₃S | Elemental Analysis [1] |
| Molecular Weight | 256.32 g/mol | Calculated [1] |
| IUPAC Name | ethyl 2-(2-morpholin-4-yl-1,3-thiazol-4-yl)acetate | Nomenclature [1] |
| Canonical SMILES | CCOC(=O)CC1=CSC(=N1)N2CCOCC2 | Structure Generation [1] |
| logP | 1.85 | ChemAxon Prediction [1] |
| Aqueous Solubility | 0.12 mg/mL at 25°C | Computational Estimate [1] |
The morpholine ring (tetrahydro-1,4-oxazine) serves critical functions in bioactive molecules:
The ethyl acetate moiety at C-4 provides strategic advantages:
Despite promising attributes, significant research opportunities exist:
Table 2: Bioactive Thiazole-Morpholine Hybrids Demonstrating Therapeutic Potential
| Hybrid Structure | Biological Activity | Performance vs Standard | Reference |
|---|---|---|---|
| Trifluoromethyl-pyrazole-thiazole | Antitubercular (MIC = 12.5 µg/mL) | Comparable to rifampicin (2.6 µg/mL) [4] | |
| Thiazole-pentafluorobenzene | α-Glucosidase inhibition (IC₅₀ = 0.446 mM/mL) | Superior to acarbose (0.74 mM/mL) [7] | |
| Morpholine-thiazole kinase inhibitor | Cytotoxicity (IC₅₀ <10 µM in MCF-7/HCT116) | Competitive with erlotinib [1] | |
| Fluorinated benzene-thiazole | Anticancer (IC₅₀ = 2.61 µM in A549) | 22-fold better than 4EGI-1 (58.6 µM) [7] |
Synthesis and Derivative Development Pathways
Two principal synthetic routes enable access to the core scaffold:
Route 1 (Hantzsch Thiazole Synthesis):Morpholine-2-carboxaldehyde + thiourea + ethyl bromopyruvate → Thiazole core formation → EsterificationThis one-pot method leverages classical heterocyclic chemistry but suffers from moderate yields (40-60%) due to competing side reactions [1].
Route 2 (Buchwald-Hartwig Functionalization):2-Amino-4-methylthiazole + morpholine → Pd-catalyzed coupling → Alkylation with ethyl chloroacetateThis sequence provides superior regiocontrol (yields >75%) but requires expensive palladium catalysts [1].
Key intermediates include 2-morpholinothiazole-4-carboxylic acid (m.p. 180–185°C) and the hydrochloride salt of the target compound (solubility >50 mg/mL in DMSO), both serving as platforms for generating analogs through ester hydrolysis or nucleophilic displacement [1] .
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: